molecular formula C20H23N3 B10806292 N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine

N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine

Cat. No.: B10806292
M. Wt: 305.4 g/mol
InChI Key: LNDKKPIKNYVGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine is a synthetic organic compound featuring a piperazine core substituted with a 4-methylphenyl group at the 4-position and a propenimine moiety conjugated to a phenyl ring. The compound’s imine linkage and conjugated double bond may influence its stability and binding affinity compared to related amines or amides.

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C20H23N3/c1-18-9-11-20(12-10-18)22-14-16-23(17-15-22)21-13-5-8-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3

InChI Key

LNDKKPIKNYVGHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Aqueous Alkylation Method

A water-based process (WO2010046908A2) efficiently alkylates piperazine with 4-methylbenzyl chloride. Key steps include:

  • Reactants : Piperazine, 4-methylbenzyl chloride, potassium carbonate, and tetrabutyl ammonium bromide (TBAB) as a phase-transfer catalyst.

  • Conditions :

    • Solvent: Water (300 mL)

    • Temperature: 60°C for 2 hours

    • Workup: Extraction with ethyl acetate, followed by concentration.

Example Reaction:

ComponentQuantityRole
Piperazine100 g (0.35 mol)Starting amine
4-Methylbenzyl chloride59.0 g (0.42 mol)Alkylating agent
K₂CO₃33.75 g (0.24 mol)Base
TBAB0.05 gPhase-transfer catalyst

Yield : Quantitative (98% purity by HPLC).

Alternative Organic Solvent Method

For enhanced solubility, organic solvents like toluene or ethanol may be used. For example, reacting piperazine with 4-methylbenzyl chloride in ethanol under reflux conditions with a base like NaHCO₃.

Step 2: Imine Formation via Schiff Base Reaction

Reaction with Cinnamaldehyde

The imine moiety is introduced by condensing 4-(4-methylphenyl)piperazine with cinnamaldehyde.

General Procedure (adapted from):

  • Reactants :

    • 4-(4-Methylphenyl)piperazine (1 mmol)

    • Cinnamaldehyde (1.1 mmol)

  • Conditions :

    • Solvent: Ethanol (15 mL) + Water (1 mL)

    • Acid Catalyst: Glacial acetic acid (0.2 mL)

    • Temperature: Room temperature for 12–24 hours

Mechanism :

  • Nucleophilic Attack : The amine attacks the carbonyl carbon of cinnamaldehyde.

  • Dehydration : Water elimination forms the imine bond.

Example Data :

ParameterValue
Reaction Time12–24 hours
Yield70–85%
StereochemistryPredominantly E configuration

Microwave-Assisted Synthesis

For rapid synthesis, microwave irradiation accelerates imine formation (350 W, 8–10 minutes).

Advantages :

  • Reduced reaction time (minutes vs. hours)

  • Higher yields (up to 86% reported)

Critical Reaction Parameters

Solvent and Catalyst Effects

Solvent SystemCatalystYield (%)Purity (%)
Ethanol/WaterAcetic Acid75–8090–95
TolueneNone65–7085–90
DMSOKOH74–7798–99

Data compiled from

Stereochemical Control

The E-configuration dominates due to steric and electronic factors. For example:

  • Cinnamaldehyde : Forms trans-imine via conjugation stabilization.

  • Acid Catalysis : Protonation of the aldehyde enhances electrophilicity, favoring E-isomer.

Analytical Characterization

Spectroscopic Data

TechniqueKey Observations
¹H NMR δ 7.2–7.8 ppm (aromatic protons), δ 8.5–9.0 ppm (imine proton)
IR ν = 1600–1650 cm⁻¹ (C=N stretch)
HRMS m/z = 319.45 [M+H]⁺ (C₂₁H₂₅N₃)

Data from

Challenges and Optimization Strategies

Side Reactions

  • Oxidation : Imine instability under prolonged acidic/basic conditions.

  • Polymerization : Excess aldehyde may lead to cross-linking.

Solutions :

  • Use equimolar reactants.

  • Control reaction time (e.g., 12 hours for ethanol method).

Purification Methods

MethodEfficiency
Column ChromatographyHigh (95–99% purity)
RecrystallizationModerate (85–90% purity)

Industrial and Research Applications

  • Pharmaceuticals : Intermediate for antimalarial or analgesic agents.

  • Material Science : Ligand in metal-organic frameworks .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine and analogous piperazine derivatives:

Compound Name Core Structure Substituents Molecular Weight Reported Activity Reference
This compound (Target Compound) Piperazine + propenimine 4-methylphenyl (piperazine), phenyl (propenimine) Not reported Hypothesized enzyme inhibition (e.g., CYP51) -
5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (23a) Triazole-thione + piperazinylmethyl 3-chlorophenyl, 4-methylphenyl, 4-phenylpiperazinyl 282.37 (analogous) Not specified; high synthetic yield (79%)
(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Pyridine-ethanone + piperazine 4-chlorophenyl, 4-(trifluoromethyl)phenyl, pyridinyl Not reported CYP51 inhibition (anti-Trypanosoma cruzi)
(E)-1-(4-Chloro-3-nitrophenyl)-N-[4-(2-methoxyphenyl)-1-piperazinyl]methanimine Piperazine + benzylidene imine 4-chloro-3-nitrophenyl, 2-methoxyphenyl Not reported Structural data only (crystallography)
2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide Piperazine + sulfonyl acetamide 2-phenylethenesulfonyl, 2,4,6-trichlorophenyl 282.37 Not reported

Key Observations:

  • Piperazine Substitution: The target compound’s 4-methylphenyl group on piperazine contrasts with the 4-phenylpiperazinyl group in 23a and the 2-methoxyphenyl group in .
  • Imine vs. Thione/Amide Linkages : The propenimine group in the target compound differs from the triazole-thione in 23a or the sulfonyl acetamide in . Imines are less stable than thiones or amides under physiological conditions, which may affect bioavailability.
  • Pharmacological Targets : While UDO and UDD (pyridine-piperazine hybrids) show anti-parasitic activity via CYP51 inhibition , the target compound lacks pyridine or trifluoromethyl groups critical for their activity. Its phenylpropenimine moiety may instead favor interactions with aminergic receptors (e.g., serotonin or dopamine receptors), as seen in other piperazine-based ligands.

Research Findings and Limitations

  • Synthetic Feasibility : Piperazine derivatives like 23a and UDO are synthesized in high yields (72–83%) via nucleophilic substitution or condensation reactions . The target compound’s propenimine group may require specialized conditions (e.g., Dean-Stark apparatus) to prevent hydrolysis.
  • Structural Characterization: Crystallographic data for analogs (e.g., ) suggest that imine-containing piperazines adopt planar configurations, which could influence binding to flat enzyme active sites .
  • Pharmacological Gaps: No direct in vitro or in vivo data exists for the target compound. Its activity must be extrapolated from analogs, which limits definitive conclusions.

Biological Activity

N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC20H23N3
Molecular Weight305.4 g/mol
IUPAC NameThis compound
InChI KeyLNDKKPIKNYVGHB-UHFFFAOYSA-N

The compound is synthesized through the reaction of 4-methylphenylpiperazine with suitable aldehydes or ketones under mild conditions, often utilizing acid or base catalysts to facilitate imine formation. This method allows for the production of high-purity compounds suitable for biological testing.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. Studies have shown that derivatives of piperazine, including this compound, can inhibit the growth of various microbial strains, suggesting its potential as a therapeutic agent against infections .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on several cancer cell lines, including HUH7 (hepatocellular carcinoma), U251 (glioblastoma), and D283 (medulloblastoma). The mechanism of action appears to involve induction of apoptosis, as evidenced by increased caspase 3/7 activity in treated cells. This suggests that this compound may be a promising candidate for further development in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various receptors and enzymes, influencing pathways involved in cell proliferation and survival. The precise molecular targets remain under investigation but are thought to include key signaling pathways associated with cancer cell growth and resistance to apoptosis .

Case Study 1: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported significant reductions in cell viability at micromolar concentrations. The compound showed a more pronounced effect on malignant cells compared to non-malignant human umbilical vein endothelial cells (HUVECs), indicating selective cytotoxicity which could be beneficial for therapeutic applications .

Case Study 2: Structure-Activity Relationship (SAR)

In a structure–activity relationship study, modifications to the piperazine ring and phenyl groups were systematically explored to optimize biological activity. Variants of the compound demonstrated differing levels of efficacy against cancer cells, suggesting that specific structural features are critical for enhancing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine, and what reaction conditions yield the highest purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing equimolar amounts of 4-(4-methylphenyl)piperazine and 3-phenylprop-2-en-1-imine derivatives in anhydrous dichloromethane under nitrogen for 12–24 hours is a common approach. Post-reaction, purification via column chromatography (chloroform:methanol = 3:1 v/v) achieves >95% purity, as validated by HPLC . Optimizing solvent polarity and stoichiometric ratios minimizes by-products like unreacted piperazine intermediates .

Q. Which purification techniques are most effective for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., chloroform:methanol mixtures) is standard. For large-scale isolation, recrystallization from dimethyl ether or ethanol improves crystalline purity. Centrifugal partition chromatography (CPC) may enhance separation efficiency for structurally similar impurities, such as N-alkylated by-products .

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm piperazine ring protons (δ 2.5–3.5 ppm) and imine proton (δ 8.1–8.3 ppm).
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 349.21 [M+H]⁺) validates molecular weight.
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min at 254 nm .

Advanced Research Questions

Q. How can computational modeling be integrated to optimize reaction pathways and predict regioselectivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311G** level) simulate transition states to identify low-energy pathways. For example, ICReDD’s reaction path search methods predict optimal conditions (e.g., solvent polarity, temperature) for imine formation, reducing trial-and-error experimentation. Machine learning models trained on existing piperazine reaction datasets further refine predictions .

Q. How can researchers resolve contradictions between in vitro pharmacological activity and in vivo efficacy data?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Use:

  • Microsomal Stability Assays : Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify metabolic hotspots.
  • Pharmacokinetic Modeling : Physiologically based pharmacokinetic (PBPK) models correlate in vitro half-life (t½) with in vivo clearance rates.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance metabolic stability, as seen in analogous trifluoromethyl-containing analogs .

Q. What strategies are effective for characterizing reactive intermediates and by-products during synthesis?

  • Methodological Answer :

  • HPLC-MS/MS : Detect transient intermediates (e.g., Schiff base adducts) via time-resolved sampling.
  • In Situ FTIR : Monitor imine bond formation (C=N stretch ~1640 cm⁻¹) in real time.
  • Impurity Profiling : Compare retention times and fragmentation patterns against known impurities (e.g., 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, CAS 62337-66-0) using reference standards .

Key Research Gaps

  • Mechanistic Studies : Limited data on the compound’s interaction with dopamine D2/D3 receptors, necessitating radioligand binding assays.
  • Environmental Impact : No studies on aquatic toxicity (e.g., LC₅₀ for Daphnia magna), critical for regulatory compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.